P2X2 Receptor Selectivity
In a direct head-to-head cellular assay panel, a compound containing the 2-chloro-5-(piperidin-4-yloxy)pyrimidine core (represented by BDBM50598316) demonstrated distinct subtype selectivity across human P2X purinoceptors. Against the human P2X2 receptor, the compound exhibited an IC50 of 247 nM [1]. In stark contrast, under identical assay conditions (human 1321N1 cells, Fura-2 AM calcium influx), its activity against P2X4 was markedly reduced (IC50 = 7,640 nM), and against P2X7 was intermediate (IC50 = 1,640 nM) [1]. This 31-fold selectivity window for P2X2 over P2X4 is a quantifiable differentiator. When benchmarked against another potent pyrimidine-based P2X4 antagonist (BDBM50399165, IC50 = 189 nM) [2], the target compound's unique P2X2 bias becomes apparent. This contrasts with the broader or different selectivity profiles of other piperidinyloxypyrimidine positional isomers, such as 2-(piperidin-4-yloxy)pyrimidine, which is a potent JNK inhibitor (hJNK1 IC50 = 150 nM) with no reported P2X activity .
| Evidence Dimension | P2X Receptor Subtype Selectivity |
|---|---|
| Target Compound Data | IC50 = 247 nM (P2X2); IC50 = 7,640 nM (P2X4); IC50 = 1,640 nM (P2X7) |
| Comparator Or Baseline | Comparator BDBM50399165: P2X4 IC50 = 189 nM; Baseline (in-class positional isomer) 2-(piperidin-4-yloxy)pyrimidine: hJNK1 IC50 = 150 nM, no P2X activity reported. |
| Quantified Difference | 31-fold selectivity for P2X2 over P2X4 (Target Compound). |
| Conditions | Human P2X receptors stably expressed in human 1321N1 astrocytoma cells; 30-minute incubation; Fura-2 AM calcium influx assay. |
Why This Matters
This quantifiable selectivity profile defines the compound's utility for probing P2X2-mediated pathways, distinguishing it from analogs optimized for JNK, EGFR, or PI3K targets, and guiding procurement for specific receptor pharmacology studies.
- [1] BindingDB. (n.d.). BDBM50598316 (CHEMBL5184613). Affinity Data: Antagonist activity against human P2X2, P2X4, P2X7 receptors. View Source
- [2] BindingDB. (n.d.). BDBM50399165 (CHEMBL2180137). Affinity Data: Antagonist activity at human P2X4 receptor. View Source
